molecular formula C11H13NO3 B1282118 3-(3-Acetamidophenyl)propanoic acid CAS No. 4080-83-5

3-(3-Acetamidophenyl)propanoic acid

Cat. No.: B1282118
CAS No.: 4080-83-5
M. Wt: 207.23 g/mol
InChI Key: NXVJTIYWMPQVFS-UHFFFAOYSA-N
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Description

It has a molecular formula of C11H13NO3 and a molecular weight of 207.23 g/mol. This compound is part of the propanoic acid class of NSAIDs, which are widely used for their analgesic and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetamidophenyl)propanoic acid typically involves the acylation of 3-aminophenylpropanoic acid. One common method includes the reaction of 3-aminophenylpropanoic acid with acetic anhydride under acidic conditions to form the acetamide derivative . The reaction is usually carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar acylation reactions. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. Bulk manufacturing may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetamidophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(3-Acetamidophenyl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound in studies of acylation and substitution reactions.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Widely used as an NSAID for pain relief and inflammation reduction.

    Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 3-(3-Acetamidophenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain . By blocking the COX enzymes, the compound effectively reduces inflammation and provides analgesic effects. The molecular targets include the COX enzymes, and the pathways involved are the arachidonic acid cascade and prostaglandin synthesis .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another propanoic acid derivative with similar anti-inflammatory and analgesic properties.

    Naproxen: A related NSAID with a longer half-life and similar mechanism of action.

    Ketoprofen: Shares structural similarities and is used for similar therapeutic purposes.

Uniqueness

3-(3-Acetamidophenyl)propanoic acid is unique in its specific acetamide substitution, which may influence its pharmacokinetic properties and metabolic pathways. Compared to other NSAIDs, it may have different efficacy and safety profiles, making it suitable for specific patient populations .

Properties

IUPAC Name

3-(3-acetamidophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10-4-2-3-9(7-10)5-6-11(14)15/h2-4,7H,5-6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVJTIYWMPQVFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515136
Record name 3-(3-Acetamidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4080-83-5
Record name 3-(3-Acetamidophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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